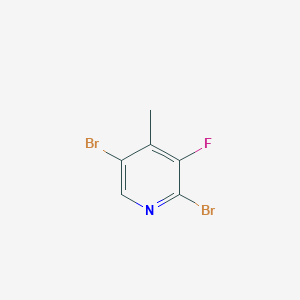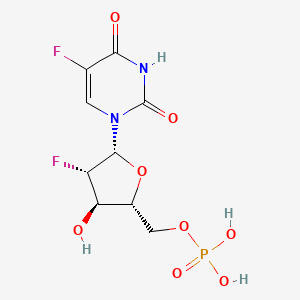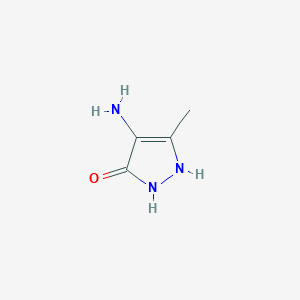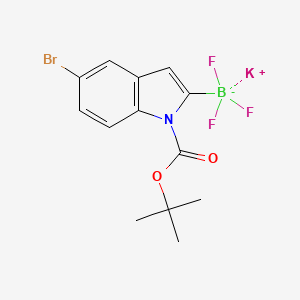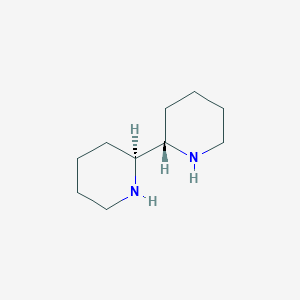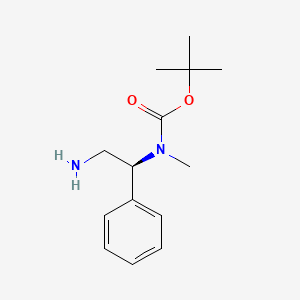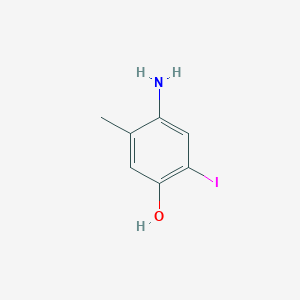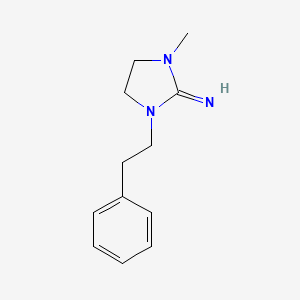
3-Bromo-1-fluoro-8-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-fluoro-8-methylnaphthalene is an organic compound with the molecular formula C11H8BrF It is a derivative of naphthalene, where the hydrogen atoms at positions 3, 1, and 8 are substituted by bromine, fluorine, and methyl groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-fluoro-8-methylnaphthalene typically involves multi-step organic reactions. One common method is the bromination of 1-fluoro-8-methylnaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another approach involves the Suzuki-Miyaura coupling reaction, where 3-bromo-1-fluoronaphthalene is reacted with a methylboronic acid derivative in the presence of a palladium catalyst and a base
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1-fluoro-8-methylnaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, diethyl ether).
Major Products Formed
Substitution: Formation of substituted naphthalenes with various functional groups.
Oxidation: Formation of naphthalene carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated naphthalenes.
Aplicaciones Científicas De Investigación
3-Bromo-1-fluoro-8-methylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-fluoro-8-methylnaphthalene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction processes. In biological systems, its mechanism of action may involve interactions with cellular targets such as enzymes, receptors, or DNA, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-8-methylnaphthalene: Similar structure but lacks the fluorine atom.
3-Bromo-1-fluoronaphthalene: Similar structure but lacks the methyl group.
1-Fluoro-8-methylnaphthalene: Similar structure but lacks the bromine atom.
Uniqueness
3-Bromo-1-fluoro-8-methylnaphthalene is unique due to the presence of both bromine and fluorine atoms along with a methyl group on the naphthalene ring
Propiedades
Fórmula molecular |
C11H8BrF |
|---|---|
Peso molecular |
239.08 g/mol |
Nombre IUPAC |
3-bromo-1-fluoro-8-methylnaphthalene |
InChI |
InChI=1S/C11H8BrF/c1-7-3-2-4-8-5-9(12)6-10(13)11(7)8/h2-6H,1H3 |
Clave InChI |
ULTBWKIEDCCSQK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=C(C=C2F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


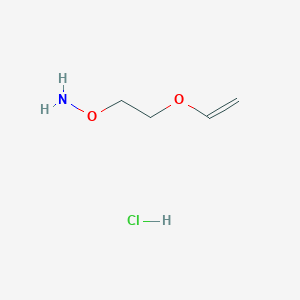
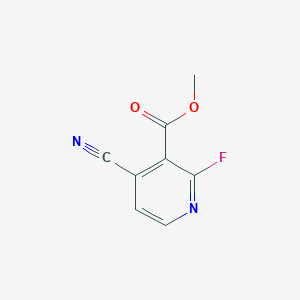
![3-Ethyl-2-(5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium chloride](/img/structure/B12832691.png)

